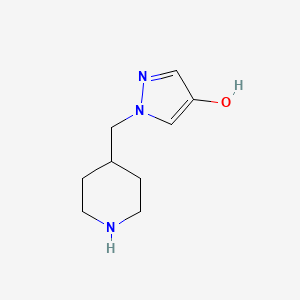
1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol
Vue d'ensemble
Description
1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol, also known as 1-Piperidin-4-ylmethyl-1H-pyrazole-4-ol, is an organic compound with the molecular formula C5H10N2O. It is an important intermediate in the synthesis of several biologically active compounds, such as antibiotics, anti-inflammatory agents, and antiviral agents. 1-Piperidin-4-ylmethyl-1H-pyrazole-4-ol is also used as a building block for the synthesis of a variety of other organic compounds, such as amino acids, peptides, and heterocyclic compounds.
Applications De Recherche Scientifique
1. Structural Analysis and Medicinal Chemistry
- Antagonistic Properties : Pyrazole derivatives, including structures similar to 1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol, have been studied as cannabinoid receptor antagonists. The research focuses on their potential to negate the effects of cannabinoids and cannabimimetic agents, with specific structural requirements for potent activity identified (Lan et al., 1999).
2. Drug Synthesis and Optimization
- Key Intermediate in Drug Synthesis : This compound has been reported as a crucial intermediate in the synthesis of Crizotinib, a medication used in cancer treatment. The synthesis process involves a robust three-step method, highlighting its importance in pharmaceutical manufacturing (Fussell et al., 2012).
3. Chemical Synthesis Techniques
- Development of Synthesis Methods : Research has been conducted on efficient methods for synthesizing azole derivatives, including pyrazoles, which are structurally related to this compound. These methods have applications in creating compounds for potential pharmacological use (Shevchuk et al., 2012).
4. Biological Activity and Pharmacological Research
- Anticholinesterase Agents : Piperidine derivatives of pyrazolines, similar in structure to the compound , have been synthesized and evaluated for their anticholinesterase effects. This research is significant in the context of treating neurodegenerative disorders (Altıntop, 2020).
- Antitubercular and Antifungal Activity : Related compounds have been synthesized and tested for their effectiveness against tuberculosis and fungal infections, demonstrating the potential medical applications of such chemical structures (Syed et al., 2013).
5. Molecular Structure and Interaction Studies
- Structural Characterization : Investigations into the molecular structure and interaction of pyrazole derivatives with receptors, such as cannabinoid receptors, provide insights into their pharmacological potential and receptor binding characteristics (Shim et al., 2002).
Propriétés
IUPAC Name |
1-(piperidin-4-ylmethyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c13-9-5-11-12(7-9)6-8-1-3-10-4-2-8/h5,7-8,10,13H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJOGIRKBKGPJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






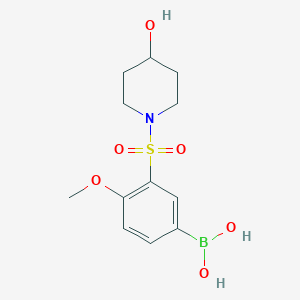
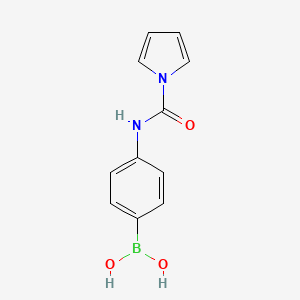
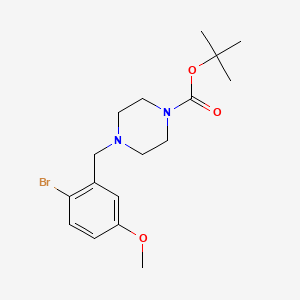


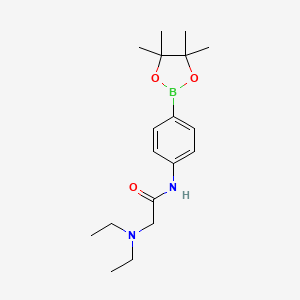


![Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408881.png)

